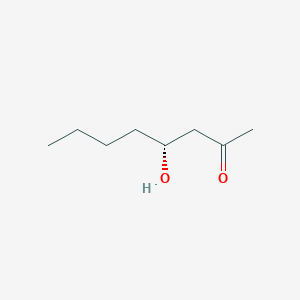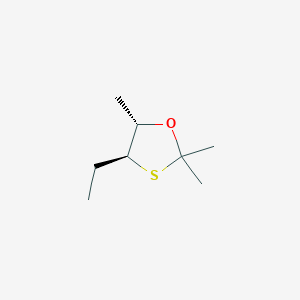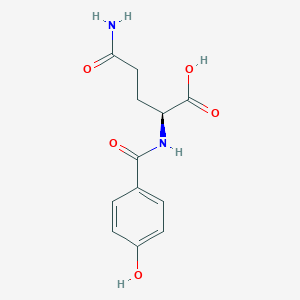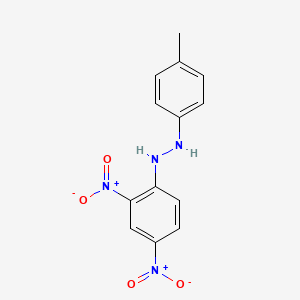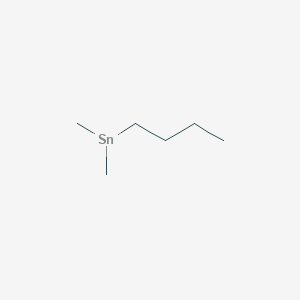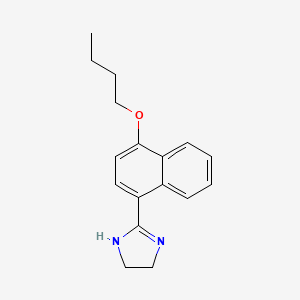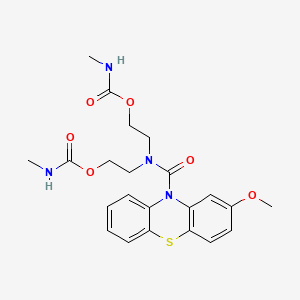
4-Butyl-1-methoxycyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-1-methoxycyclohex-1-ene is an organic compound belonging to the class of substituted cyclohexenes It features a cyclohexene ring with a butyl group at the 4-position and a methoxy group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-methoxycyclohex-1-ene can be achieved through several methods. One common approach involves the acyloxylation of 1-methoxycyclohex-1-ene using tert-butyl peracetate or tert-butyl perbenzoate in the presence of copper(I) salts. The reaction typically occurs at elevated temperatures (around 70°C) and can take several hours to complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-1-methoxycyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted cyclohexenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and could be studied for potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Butyl-1-methoxycyclohex-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methoxy group can be converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the double bond in the cyclohexene ring can be reduced to a single bond, resulting in the formation of a cyclohexane derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxycyclohex-1-ene: Lacks the butyl group at the 4-position.
4-Butylcyclohex-1-ene: Lacks the methoxy group at the 1-position.
4-Butyl-1-methylcyclohex-1-ene: Has a methyl group instead of a methoxy group at the 1-position.
Uniqueness
4-Butyl-1-methoxycyclohex-1-ene is unique due to the presence of both a butyl group and a methoxy group on the cyclohexene ring
Eigenschaften
CAS-Nummer |
65975-21-5 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
4-butyl-1-methoxycyclohexene |
InChI |
InChI=1S/C11H20O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h8,10H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
DNIJNXXKJCOGKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(=CC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
